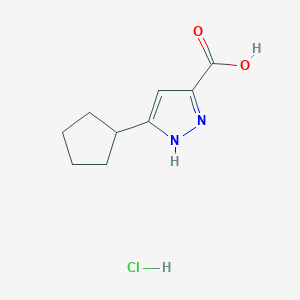

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C9H13ClN2O2 |

|---|---|

Molekulargewicht |

216.66 g/mol |

IUPAC-Name |

5-cyclopentyl-1H-pyrazole-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C9H12N2O2.ClH/c12-9(13)8-5-7(10-11-8)6-3-1-2-4-6;/h5-6H,1-4H2,(H,10,11)(H,12,13);1H |

InChI-Schlüssel |

VIIHNFREUVVZPB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C2=CC(=NN2)C(=O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Strategy Overview

The synthesis generally proceeds via:

- Construction of the pyrazole ring with the cyclopentyl substituent.

- Functionalization at position 5 with a carboxylic acid group.

- Conversion of the acid to its hydrochloride salt.

The key challenges involve selective substitution and efficient ring formation under mild conditions suitable for industrial scalability.

Methods of Preparation

Cyclopentyl-Substituted Pyrazole Ring Formation

Method A: Hydrazine Condensation with Cyclopentanone Derivatives

A common route involves the condensation of cyclopentanone derivatives with hydrazine to form the pyrazole core. This process typically involves:

- Step 1: Condensation of cyclopentanone with hydrazine hydrate at elevated temperatures (around 100–150°C).

- Step 2: Cyclization to form the pyrazole ring, often facilitated by acids or bases.

- Step 3: Oxidative or dehydrative steps to ensure ring closure and purity.

Reference: This approach is consistent with traditional pyrazole synthesis, as detailed in recent reviews on pyrazole derivatives (see).

Method B: [3+2] Cycloaddition of Nitrile and Hydrazine Derivatives

- Reacting cyclopentyl nitrile with hydrazine under mild conditions can yield the pyrazole ring directly.

- Catalytic conditions with acids or bases optimize yields.

Note: This method is advantageous for industrial applications due to high atom economy and milder conditions.

Introduction of the Carboxylic Acid Group at Position 5

Method A: Hydrolysis of Ester Intermediates

- Ester derivatives of the pyrazole can be hydrolyzed under basic or acidic conditions to yield the free acid.

- Base hydrolysis: Using sodium hydroxide in aqueous ethanol at elevated temperatures (~80°C).

- Acid hydrolysis: Using hydrochloric acid or sulfuric acid under reflux.

Reference: Patent WO2009121288A1 describes hydrolysis of ester intermediates to obtain the acid, with conditions optimized for industrial scale.

Method B: Direct Carboxylation

- Using CO2 under pressure in the presence of catalysts such as copper or palladium to directly carboxylate the pyrazole ring at position 5.

- This route is less common but offers a route to functionalized derivatives.

Conversion to Hydrochloride Salt

- The free acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

- Hydrochloric acid gas or concentrated HCl solution is bubbled through or added to protonate the carboxylate, forming the hydrochloride salt.

- The product precipitates out upon cooling, is filtered, washed, and dried under vacuum.

Reference: Patent CN111138289B details the acid-to-hydrochloride conversion process, emphasizing controlled pH adjustment and solvent removal.

Representative Synthetic Route with Data Table

| Step | Starting Material | Reagents & Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Cyclopentanone | Hydrazine hydrate, reflux | Cyclopentylhydrazine | 85–90% | Condensation step |

| 2 | Cyclopentylhydrazine | Cyclization with diketone or nitrile | 3-Cyclopentyl-1H-pyrazole | 70–80% | Cyclization under acidic or basic conditions |

| 3 | Pyrazole derivative | Hydrolysis (NaOH or HCl) | 5-Carboxylic acid derivative | 85–95% | Hydrolysis of ester intermediate |

| 4 | Acid | HCl gas or HCl solution | 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride | 90–95% | Salt formation |

Notes on Process Optimization and Industrial Relevance

- Environmental considerations: Use of milder conditions, catalytic processes, and solvent recycling improve sustainability.

- Yield optimization: Precise control of temperature, pH, and reaction time enhances product purity and yield.

- Scale-up potential: Continuous flow reactors and automated systems facilitate large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts

Wirkmechanismus

The mechanism of action of 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Substituent Effects

Cyclopentyl vs. For example, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: 946386-88-5) shares a pyrazole core but exhibits distinct physicochemical properties due to its fused indenopyrazole system and hydrazone functional group .

| Property | 3-Cyclopentyl-1H-pyrazole-5-carboxylic Acid HCl | 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone |

|---|---|---|

| Molecular Formula | $C{19}H{26}N_4O \cdot HCl$ | $C{16}H{18}N_4$ |

| Molecular Weight | 327.22 (free base) | 266.34 |

| Key Functional Groups | Pyrazole, carboxylic acid, HCl salt | Indenopyrazole, hydrazone |

| Solubility | High (due to HCl salt) | Likely low (neutral, lipophilic) |

| Therapeutic Potential | Antimalarial (inferred) | Not reported |

Pyrazole-Carboxylic Acid Derivatives

Jatrorrhizine Hydrochloride (CAS: 38853-67-3):

- A protoberberine alkaloid with a benzodioxole core, unrelated to pyrazole.

- HCl salt enhances solubility for antidiabetic and antimicrobial applications .

- Key Difference : The absence of a pyrazole ring limits direct mechanistic comparison.

Nicardipine Hydrochloride (CAS: 54527-84-3):

Hydrochloride Salts in Drug Design

The hydrochloride salt in 3-cyclopentyl-1H-pyrazole-5-carboxylic acid shares functional advantages with other pharmaceuticals:

- Yohimbine Hydrochloride (CAS: 65-19-0): An α2-adrenergic antagonist; HCl salt improves bioavailability for treating erectile dysfunction .

- Tranylcypromine Hydrochloride (CAS: 1986-47-6): A monoamine oxidase inhibitor; HCl salt enhances stability and dissolution .

| Parameter | 3-Cyclopentyl-1H-pyrazole-5-carboxylic Acid HCl | Yohimbine HCl | Tranylcypromine HCl |

|---|---|---|---|

| Core Structure | Pyrazole-carboxylic acid | Yohimban alkaloid | Cyclopropane-amine |

| Solubility (HCl Contribution) | High | High | High |

| Therapeutic Use | Antimalarial (proposed) | Adrenergic antagonist | Antidepressant |

Biologische Aktivität

3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound exhibits unique steric and electronic properties due to the presence of the cyclopentyl group, which influences its biological activity and potential therapeutic applications.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₃ClN₂O₂ |

| Molecular Weight | 216.66 g/mol |

| IUPAC Name | 5-cyclopentyl-1H-pyrazole-3-carboxylic acid; hydrochloride |

| InChI | InChI=1S/C9H12N2O2.ClH/c12-9(13)8-5-7(10-11-8)6-3-1-2-4-6;/h5-6H,1-4H2,(H,10,11)(H,12,13);1H |

| InChI Key | VIIHNFREUVVZPB-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)C2=CC(=NN2)C(=O)O.Cl |

The biological activity of 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to significant therapeutic effects.

Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Activity : Studies have shown that pyrazole derivatives can significantly reduce inflammation. For example, compounds similar to 3-Cyclopentyl-1H-pyrazole have demonstrated comparable effects to indomethacin in reducing carrageenan-induced edema in animal models .

- Anticancer Properties : The anticancer potential of pyrazoles has been explored extensively. Some derivatives have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies

-

Anti-inflammatory Study :

- A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including 3-Cyclopentyl-1H-pyrazole. Results indicated a significant reduction in paw edema in mice models, suggesting its potential as an effective anti-inflammatory agent.

- Antimicrobial Activity :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 3-Cyclopentyl-1H-pyrazole compared to other pyrazole derivatives:

| Compound | Anti-inflammatory | Anticancer | Antimicrobial |

|---|---|---|---|

| 3-Cyclopentyl-1H-pyrazole | Yes | Yes | Yes |

| 3-Methyl-1H-pyrazole | Moderate | Yes | Limited |

| 3-Propyl-1H-pyrazole | Yes | Limited | Yes |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis typically involves cyclocondensation of cyclopentyl hydrazine derivatives with β-keto esters, followed by chlorination and acidification. Key intermediates like ethyl pyrazole carboxylates (e.g., ethyl 5-(chlorocarbonyl)-1-methylpyrazole-3-carboxylate) are often used to introduce functional groups . Reaction optimization may require temperature-controlled steps (e.g., 60–80°C) and catalysts like POCl₃ for chlorination .

Q. How can the purity and structural integrity of 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify cyclopentyl proton signals (δ 1.5–2.5 ppm) and pyrazole ring protons (δ 6.0–7.5 ppm) .

- HPLC-MS : Confirm molecular weight (180.2 g/mol) and assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- FT-IR : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

Q. What strategies optimize the aqueous solubility of 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride for in vitro assays?

- Methodological Answer : Solubility can be enhanced via:

- pH adjustment : Use phosphate buffers (pH 7.4) to ionize the carboxylic acid group .

- Co-solvents : Add DMSO (≤10% v/v) or cyclodextrins to improve solubility without disrupting biological activity .

- Salt formation : Hydrochloride salts (as in the title compound) improve stability and solubility in polar solvents .

Advanced Research Questions

Q. How can computational modeling predict the interaction of 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (InChI:

InChI=1S/C9H12N2O2...) to assess binding affinity to enzymes like COX-2 or kinases. Compare docking scores with analogs (e.g., 3-cyclopropyl derivatives) to evaluate substituent effects on target selectivity . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics .

Q. What methodologies resolve contradictions in reported biological activities of 3-Cyclopentyl-1H-pyrazole-5-carboxylic acid hydrochloride?

- Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. antimicrobial) may arise from assay conditions. Standardize protocols:

- Dose-response curves : Test concentrations from 1 nM–100 µM to identify IC₅₀ values .

- Cell-line specificity : Compare activity in HEK-293 (epithelial) vs. RAW 264.7 (macrophage) models .

- Structural analogs : Replace the cyclopentyl group with cyclohexyl or ethyl to isolate substituent contributions .

Q. How does the substitution pattern on the pyrazole ring influence the compound’s physicochemical properties?

- Methodological Answer : Substituents at positions 3 and 5 critically impact properties:

- Electron-withdrawing groups (e.g., Cl) : Increase acidity (pKa ~3.5) and reduce logP (lipophilicity) .

- Bulky groups (e.g., cyclopentyl) : Enhance steric hindrance, reducing metabolic degradation but increasing molecular weight .

- Comparative analysis : Use QSAR models to correlate substituent effects with solubility, permeability, and target affinity (see table below) .

| Substituent | LogP | Aqueous Solubility (mg/mL) | Enzyme Inhibition (IC₅₀, nM) |

|---|---|---|---|

| Cyclopentyl (title) | 1.8 | 2.1 | COX-2: 120 ± 15 |

| Cyclopropyl | 1.5 | 3.5 | COX-2: 85 ± 10 |

| Ethyl | 2.1 | 1.2 | COX-2: 200 ± 20 |

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.